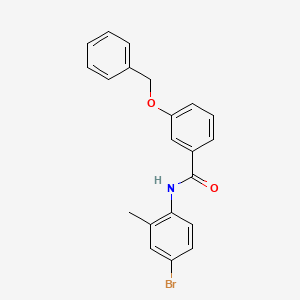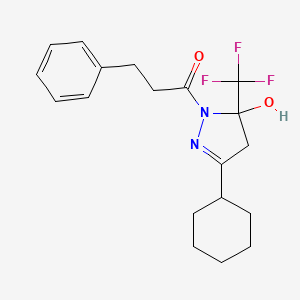
ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxylates and has been found to exhibit promising biological activities that make it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate is not yet fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body, including the cyclooxygenase (COX) pathway.
Biochemical and Physiological Effects
Studies have shown that Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate has significant anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and maintenance of inflammatory responses in the body. Additionally, the compound has been found to reduce the activity of COX enzymes, which are responsible for the production of prostaglandins that contribute to pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate in lab experiments include its ability to selectively target inflammatory pathways without causing significant side effects. Additionally, the compound has been found to be relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other anti-inflammatory drugs.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate. One area of focus could be the development of more potent analogs of the compound that exhibit improved anti-inflammatory and analgesic properties. Additionally, the compound could be tested for its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, further research could be conducted to better understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Synthesemethoden
The synthesis of Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 3-bromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate has been found to exhibit a range of biological activities that make it a potential candidate for drug development. Studies have shown that this compound has significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions such as arthritis.
Eigenschaften
IUPAC Name |
ethyl 1-[(3-bromophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVNYPFVAMKOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![ethyl 4-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4930575.png)
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)
